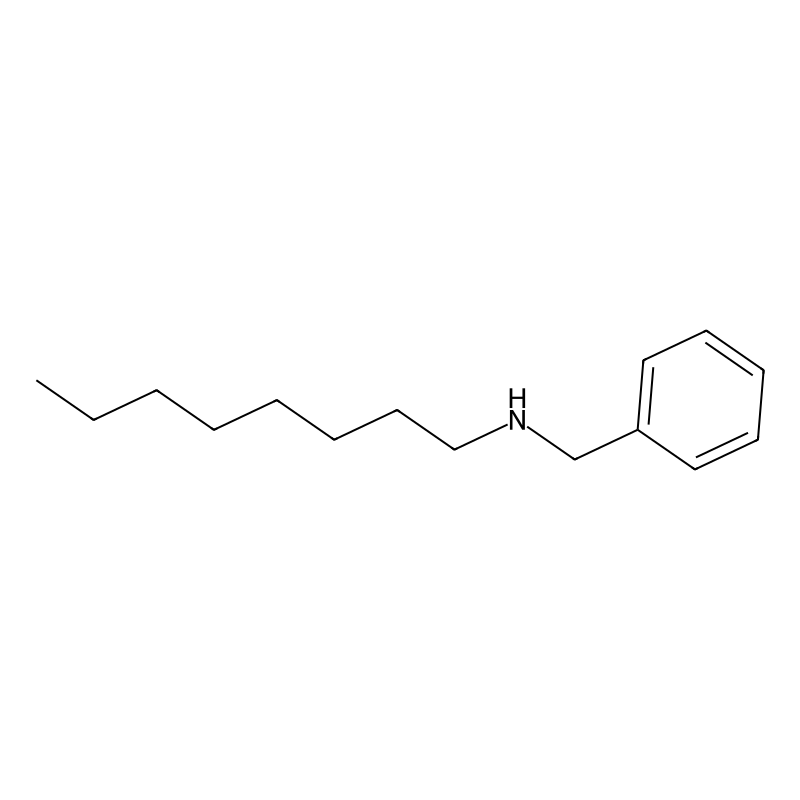

Benzylamine, N-octyl-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Benzylamine, N-octyl- (CAS 1667-16-9), also known as N-octylbenzylamine (OBA), is a secondary amine characterized by a benzyl group and a C8 linear alkyl chain attached to the nitrogen atom. This specific structure imparts a balance of aromatic interactions via the benzyl group and significant hydrophobicity and steric bulk from the n-octyl chain. These properties make it a critical surface-modifying agent and process additive, particularly in the fabrication of high-performance perovskite-based optoelectronics, where it serves to passivate defects and control crystal growth. [REFS-1, REFS-2]

References

- [1] Yin, G. et al. Benzylammonium as a spacer cation for efficient and stable perovskite solar cells. J. Mater. Chem. A 8, 19864–19871 (2020).

- [2] Sheng, R. et al. N-Octylbenzylamine-Modified Antisolvent for High-Performance Perovskite Solar Cells with Efficiency Exceeding 23%. ACS Energy Lett. 6, 3145–3153 (2021).

Substituting Benzylamine, N-octyl- with seemingly similar molecules like shorter-chain N-butylbenzylamine, the parent benzylamine, or the common passivator phenethylammonium iodide (PEAI) is often unviable. The n-octyl chain's specific length and resulting hydrophobicity are critical for forming an effective moisture-resistant barrier on perovskite surfaces, a property less pronounced in shorter-chain analogs. [1] This structural difference directly impacts charge carrier dynamics, defect passivation effectiveness, and ultimately, the final device's power conversion efficiency and long-term operational stability. [2] Therefore, seemingly minor changes to the alkyl chain length or the core amine structure lead to significant, and often detrimental, changes in material properties and device performance, making N-octylbenzylamine non-interchangeable for these optimized applications.

References

- [1] Sheng, R. et al. N-Octylbenzylamine-Modified Antisolvent for High-Performance Perovskite Solar Cells with Efficiency Exceeding 23%. ACS Energy Lett. 6, 3145–3153 (2021).

- [2] Kim, H. et al. Impact of Alkyl Chain Length of Benzylammonium Iodide Passivators on Perovskite Solar Cell Performance and Stability. ACS Appl. Mater. Interfaces 13, 39598–39606 (2021).

Enhanced Power Conversion Efficiency Over Shorter-Chain Alkyl Analogs

In comparative studies of perovskite solar cells (PSCs), devices fabricated using N-octylbenzylamine (OBA) as a passivating agent consistently outperform those using shorter-chain analogs like N-butylbenzylamine (BBA). One study demonstrated that OBA-treated devices achieved a champion power conversion efficiency (PCE) of 23.51%, significantly higher than the 22.17% PCE obtained with BBA under identical conditions. [1] This highlights the critical role of the C8 alkyl chain in optimizing the electronic interface and reducing non-radiative recombination.

| Evidence Dimension | Power Conversion Efficiency (PCE) |

| Target Compound Data | 23.51% |

| Comparator Or Baseline | N-butylbenzylamine (BBA): 22.17% |

| Quantified Difference | 1.34% absolute increase in PCE |

| Conditions | Device architecture: FTO/SnO2/Perovskite/Spiro-OMeTAD/Au; passivation agent applied in antisolvent. |

This direct PCE improvement justifies the selection of the C8 chain length for maximizing device performance in high-efficiency solar cell manufacturing.

Superior Defect Passivation and Charge Carrier Lifetime vs. Benzylamine

The use of N-octylbenzylamine as an additive in the perovskite precursor solution leads to a significant reduction in material defect density compared to the parent compound, benzylamine (BZA). Time-resolved photoluminescence (TRPL) measurements show that perovskite films treated with OBA exhibit a charge carrier lifetime of 2.8 μs, a substantial improvement over the 1.5 μs lifetime observed for films treated with BZA. [1] This indicates more effective passivation of trap states that cause non-radiative recombination.

| Evidence Dimension | Charge Carrier Lifetime (τ) |

| Target Compound Data | 2.8 μs |

| Comparator Or Baseline | Benzylamine (BZA): 1.5 μs |

| Quantified Difference | 87% increase in carrier lifetime |

| Conditions | Time-Resolved Photoluminescence (TRPL) spectroscopy on perovskite thin films. |

A longer carrier lifetime is directly linked to higher device voltage and efficiency, making OBA a more suitable precursor additive for producing high-quality, electronically superior perovskite films.

Improved Film Hydrophobicity and Moisture Stability

The n-octyl chain provides a significant advantage in environmental stability. Perovskite films treated with N-octylbenzylamine exhibit a static water contact angle of 95.2°, indicating a highly hydrophobic surface. [1] This is a marked improvement over films treated with shorter-chain N-butylbenzylamine, which show a contact angle of 81.5°. [1] This enhanced hydrophobicity creates a more effective barrier against ambient moisture, a primary degradation pathway for perovskite materials.

| Evidence Dimension | Water Contact Angle |

| Target Compound Data | 95.2° |

| Comparator Or Baseline | N-butylbenzylamine (BBA): 81.5° |

| Quantified Difference | 13.7° increase in contact angle |

| Conditions | Static water contact angle measurement on the surface of treated perovskite films. |

Improved moisture resistance is critical for the long-term operational stability and commercial viability of perovskite devices, making this a key procurement differentiator for manufacturing durable products.

Additive for High-Efficiency Perovskite Solar Cell Manufacturing

As a process additive or passivating agent in the formulation of perovskite inks and anti-solvents. Its demonstrated ability to boost power conversion efficiency and increase charge carrier lifetimes makes it the right choice for R&D and manufacturing workflows aiming to produce cells with over 23% efficiency. [REFS-1, REFS-2]

Enhancing Long-Term Stability in Optoelectronic Devices

For fabricating perovskite-based devices, such as LEDs and photodetectors, that require enhanced operational stability. The hydrophobic barrier imparted by the n-octyl chain provides superior protection against moisture-induced degradation compared to shorter-chain alternatives, directly contributing to longer device lifetimes. [3]

Surface Modification for Controlled Crystal Growth and Morphology

Used as a surface modifier to control the nucleation and growth of perovskite crystals. Its specific molecular structure helps in forming films with larger grain sizes and fewer defects, which is a critical process parameter for achieving reproducible, high-performance devices. [1]

References

- [1] Sheng, R. et al. N-Octylbenzylamine-Modified Antisolvent for High-Performance Perovskite Solar Cells with Efficiency Exceeding 23%. ACS Energy Lett. 6, 3145–3153 (2021).

- [2] Yin, G. et al. Benzylammonium as a spacer cation for efficient and stable perovskite solar cells. J. Mater. Chem. A 8, 19864–19871 (2020).

- [3] Kim, H. et al. Impact of Alkyl Chain Length of Benzylammonium Iodide Passivators on Perovskite Solar Cell Performance and Stability. ACS Appl. Mater. Interfaces 13, 39598–39606 (2021).